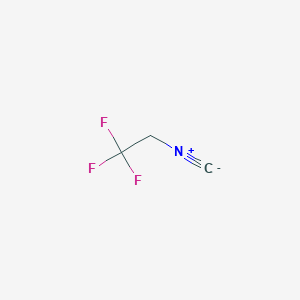1,1,1-Trifluoro-2-isocyanoethane
CAS No.:
Cat. No.: VC15737163
Molecular Formula: C3H2F3N
Molecular Weight: 109.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H2F3N |
|---|---|
| Molecular Weight | 109.05 g/mol |
| IUPAC Name | 1,1,1-trifluoro-2-isocyanoethane |
| Standard InChI | InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |
| Standard InChI Key | MRKLAGWUCHALJN-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[N+]CC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Functional Groups
1,1,1-Trifluoro-2-isocyanoethane (CAS: EVT-11858869) is defined by its trifluoromethyl group attached to a two-carbon chain terminating in an isocyanide group. The -CF₃ group confers high electronegativity and thermal stability, while the isocyanide (-NC) group serves as a versatile building block in multicomponent reactions. The compound’s linear structure, CH₂-CF₃-NC, positions it as a hybrid of fluorinated hydrocarbons and reactive isocyanides, enabling unique electronic and steric properties.
Physicochemical Properties
While direct data on the boiling and melting points of 1,1,1-trifluoro-2-isocyanoethane are scarce, analog comparisons provide insights. For instance, 2,2,2-trifluoroethanol, a related fluorinated alcohol, boils at 73–74°C , suggesting that the isocyanide derivative may exhibit higher volatility due to reduced hydrogen bonding. The trifluoromethyl group’s electron-withdrawing nature likely lowers the compound’s basicity compared to non-fluorinated isocyanides, altering its solubility in polar solvents.
Synthesis Pathways
Hydrogenation of Fluorinated Precursors
A patent detailing the synthesis of 2,2,2-trifluoroethanol via hydrogenation of fluoroacetone derivatives over palladium-on-carbon catalysts offers a potential parallel route for 1,1,1-trifluoro-2-isocyanoethane. By substituting the carbonyl precursor with a nitrile or isocyanide-containing analog, catalytic hydrogenation could yield the target compound. For example, hydrogenation of CF₃-C≡N in the presence of Pd/C might generate CF₃-CH₂-NC, though this hypothesis requires experimental validation.
Isocyanide Formation via Dehydration
Isocyanides are commonly synthesized through the dehydration of formamide derivatives. Applying this to a fluorinated substrate, such as CF₃-CH₂-NH-CHO, with phosphoryl chloride (POCl₃) or phosgene (COCl₂), could produce 1,1,1-trifluoro-2-isocyanoethane. This method aligns with established protocols for non-fluorinated isocyanides but may require modified conditions to accommodate the -CF₃ group’s steric demands.
Reactivity and Mechanistic Insights
Nucleophilic Additions
The isocyanide group’s electrophilic carbon engages in nucleophilic additions, forming urea or thiourea derivatives. For instance, reaction with thiols (R-SH) in the presence of sulfur generates dithiocarbamates, as demonstrated in a three-component reaction involving isocyanides, sulfur, and alcohols . Here, 1,1,1-trifluoro-2-isocyanoethane could act as the isocyanide component, yielding fluorinated dithiocarbamates with enhanced stability due to the -CF₃ group .
Cycloaddition Reactions
The compound’s isocyanide group participates in [4+1] cycloadditions with dienes or heterodienes. For example, reacting with azides (R-N₃) forms tetrazoles, a reaction critical in medicinal chemistry. The electron-withdrawing -CF₃ group may accelerate such reactions by polarizing the isocyanide’s π-system, increasing electrophilicity at the carbon center.
Mechanistic Role of the Trifluoromethyl Group
The -CF₃ group stabilizes transition states through inductive effects, reducing activation energies in nucleophilic attacks. In hydrolysis reactions, for instance, the trifluoromethyl group’s electronegativity withdraws electron density from the adjacent carbon, facilitating nucleophilic water attack on the isocyanide carbon. This stabilization is absent in non-fluorinated analogs, underscoring the compound’s unique reactivity.
Applications in Industry and Research
Pharmaceutical Synthesis
Fluorinated isocyanides are pivotal in constructing bioactive molecules. A patent on cyclic amine derivatives highlights the use of fluorinated intermediates to enhance drug potency and metabolic stability . Incorporating 1,1,1-trifluoro-2-isocyanoethane into such scaffolds could improve binding affinity to target proteins, leveraging fluorine’s ability to modulate lipophilicity and bioavailability .
Materials Science
The compound’s dual functionality enables its use in polymer crosslinking. For example, reacting with diols or diamines forms polyurethane or polyurea networks with fluorinated segments, imparting resistance to solvents and thermal degradation. Such materials find applications in coatings and adhesives requiring durability under extreme conditions.
Catalysis
Palladium-catalyzed reactions, such as those described in the synthesis of fluorinated alcohols , may employ 1,1,1-trifluoro-2-isocyanoethane as a ligand. The isocyanide’s strong σ-donor capacity could stabilize Pd(0) intermediates in cross-coupling reactions, enhancing catalytic efficiency in C-C bond formations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume